Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine
Description
Historical Development of Furan Derivative Research
The exploration of furan derivatives began in 1780 with Carl Wilhelm Scheele’s isolation of 2-furoic acid from pyro-mucic acid, marking the first documented furan derivative. Johann Wolfgang Döbereiner’s 1831 discovery of furfural, a furan derivative produced from agricultural byproducts, laid the groundwork for industrial applications of furan chemistry. Heinrich Limpricht’s 1870 synthesis of pure furan via thermal decomposition of pentose-rich materials established foundational synthetic protocols.
Early 20th-century breakthroughs, such as Carl Harries’ structural elucidation of furfural in 1901 and the development of the Feist–Benary synthesis (1902), enabled systematic access to substituted furans. These advances catalyzed the discovery of biologically active furans, including the antifungal agent flufuran and the histamine antagonist ranitidine. The structural evolution from simple furans to multifunctional derivatives like Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine reflects cumulative innovations in regioselective substitution and amine functionalization techniques.
Significance of Furan-Based Amines in Modern Chemistry
Furan-based amines have emerged as critical building blocks in synthetic chemistry due to their dual reactivity (aromatic furan rings and nucleophilic amines) and structural modularity. Key applications include:
The bifuran scaffold in this compound enhances π-π stacking interactions in drug-receptor binding while the tertiary amine enables pH-dependent solubility modulation. Industrial interest stems from furans’ renewable sourcing (e.g., furfural from biomass) and compatibility with green chemistry principles.
Overview of Current Research on this compound
Recent studies focus on three domains:
- Synthetic Optimization : Advances in tandem alkylation-amination sequences using furfural-derived intermediates have improved yields of bifuran amines. For instance, copper-catalyzed coupling of 2-furanmethanamine with 3-furan-2-yl-3-phenylpropanal reduces side reactions compared to classical reductive amination.
- Biological Activity Screening : Preliminary in vitro assays indicate moderate inhibitory effects on cytochrome P450 enzymes (IC~50~ = 18 µM), suggesting potential as a metabolic pathway modulator. The compound’s logP value (2.9) predicts favorable blood-brain barrier penetration.
- Materials Applications : Patent EP3110870B1 highlights furan-based amines as low-VOC epoxy curing agents, with bifuran analogs like this compound exhibiting 40% faster gelation times than petroleum-based alternatives.
Research Objectives and Methodological Framework
Current research objectives prioritize:
- Developing enantioselective syntheses using chiral auxiliaries or asymmetric catalysis
- Elucidating structure-activity relationships (SAR) through systematic substituent variation
- Exploring catalytic applications in CO~2~ capture via carbamate formation
Methodologies integrate:
- Spectroscopic Characterization : $$^{1}\text{H}$$/$$^{13}\text{C}$$ NMR, FT-IR, and high-resolution mass spectrometry for structural verification.
- Computational Modeling : Density functional theory (DFT) calculations to map electron density distributions across the bifuran system.
- Reaction Kinetics : Monitoring amine-epoxide copolymerization rates via rheological analysis.
Properties
IUPAC Name |
3-(furan-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-6-15(7-3-1)17(18-9-5-13-21-18)10-11-19-14-16-8-4-12-20-16/h1-9,12-13,17,19H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKJNZADXHNHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCC2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Furan derivatives, including this compound, are characterized by a furan ring, which is a five-membered aromatic heterocycle containing oxygen. The presence of multiple functional groups in this compound enhances its potential interactions with biological targets.
Biological Activity Overview
-
Antitumor Activity :
- The compound exhibits notable antitumor properties, with studies indicating an EC50 (half-maximal effective concentration) of 1–3 μM against various tumor cell lines. This suggests a potent inhibitory effect on cellular proliferation, making it a candidate for further development in cancer therapy .
- Antimicrobial Properties :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of furan derivatives. Modifications to the furan ring and substituents can significantly alter potency and selectivity:
| Compound | Structure | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 1 | 4,5-di-substituted tert-butyl | 8.6 | Moderate activity |
| Compound 2 | 4,5-di-substituted furan | 1.6 | Enhanced inhibitory activity |
| Compound 3 | 4-methoxybiphenyl | 2.8 | Slightly reduced activity |
| Compound 4 | Mixed tert-butyl and furanyl group | 7.4 | Compromised activity |
| Compound 5 | Polar 4-aminomethylphenyl | 10.0 | Little change in activity |
| Compound 6 | Piperidine-containing substituent | 1.6 | Improved activity |
This table summarizes various compounds related to this compound, highlighting how structural modifications impact their biological effectiveness.
Antitumor Efficacy
A study published in Nature highlighted the efficacy of furan derivatives against non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics, indicating its potential as an alternative treatment option .
Antimicrobial Activity
Research conducted on the antimicrobial properties of furan derivatives revealed that certain compounds exhibited MIC (minimum inhibitory concentration) values as low as 6.25 mg/mL against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This underscores the relevance of furan-containing compounds in combating antibiotic resistance .
Scientific Research Applications
The compound features a furan ring and a phenyl group, which are critical for its biological activity. Its molecular weight is approximately 201.26 g/mol, and it typically exhibits a purity of around 95%. The structural characteristics of this compound enable it to interact with various biological targets, making it a valuable candidate for further research.
Antimicrobial Applications
Research indicates that compounds similar to Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine exhibit significant antimicrobial activity against various pathogens, including:
- Bacteria : Effective against Escherichia coli and Staphylococcus aureus.
- Fungi : Demonstrated activity against yeast-like fungi such as Candida albicans.
Antibacterial Efficacy
A study evaluating the antibacterial properties of related furan derivatives reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity. For instance:
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Furan Compound | TBD | E. coli, S. aureus |
| Furan Derivative A | 64 | E. coli |
| Furan Derivative B | TBD | S. aureus |
The mechanism of action is believed to involve enzyme inhibition critical for bacterial survival, particularly those involved in cell wall synthesis .
Enzyme Inhibition
Furan derivatives have shown promise as inhibitors of monoamine oxidase (MAO), particularly MAO-B. For example, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) was found to enhance synaptic transmission and long-term potentiation in hippocampal neurons without inducing hyperexcitability .
Summary of Findings on MAO Inhibition
| Compound Name | Type of Inhibition | Observed Effects |
|---|---|---|
| F2MPA | MAO-B Inhibitor | Enhanced synaptic transmission |
| Other Compounds | Variable | Variable effects on synaptic plasticity |
Potential Therapeutic Uses
The biological activities associated with Furan derivatives suggest potential applications in treating various conditions:
- Cognitive Disorders : Due to their MAO-B inhibitory effects, these compounds may be explored for cognitive enhancement and neuroprotection.
- Antimicrobial Therapies : Given their efficacy against bacterial and fungal infections, they could serve as lead compounds for new antimicrobial agents.
Case Study 1: Antimicrobial Evaluation
A comprehensive evaluation of several furan derivatives against clinical pathogens demonstrated promising antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Cytotoxicity Studies
Investigations into the cytotoxic effects of related compounds revealed significant cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy. The structure-activity relationship (SAR) studies emphasized that variations in substituents on the furan or phenyl rings can significantly impact potency and selectivity .
Chemical Reactions Analysis
Oxidation Reactions
The furan rings in this compound are susceptible to oxidation due to their conjugated diene structure.
Key Findings :
-
Oxidation of the furan rings predominates under strong acidic conditions, while amine oxidation requires peroxides or peracids .
-
Substituent effects (e.g., phenyl groups) stabilize intermediates, altering reaction rates and product distributions .
Reduction Reactions
The tertiary amine and unsaturated furan rings enable selective reductions.
Key Findings :
-
Hydrogenation of furan rings proceeds regioselectively, yielding saturated tetrahydrofuran derivatives without affecting the phenyl group .
-
The tertiary amine remains inert to common reducing agents like LiAlH₄ due to the absence of reducible bonds (e.g., C=O or C=N) .
Electrophilic Aromatic Substitution (EAS)
The phenyl group and furan rings participate in EAS, though reactivity varies.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Substituents | Key Features | CAS/Reference |
|---|---|---|---|---|
| Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine | C₁₇H₁₉NO₂ (estimated) | Two furan-2-yl groups, phenyl, propyl chain | Bifunctional furan motifs; potential for hydrogen bonding and aromatic interactions | Not explicitly listed |
| (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | C₁₆H₁₉NO | Single furan-2-yl, phenyl, unsaturated butenyl chain | Reduced steric hindrance; alkene for reactivity | 436088-63-0 |
| (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine | C₁₅H₂₁NO | Tetrahydrofuran (saturated), phenyl, methyl-propyl chain | Higher flexibility; saturated ether oxygen | 416866-88-1 |
| Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine | C₁₆H₁₉NO₂ | Methoxy-phenyl, unsaturated chain, furan-2-ylmethyl | Electron-rich methoxy group; enhanced solubility | 340025-61-8 |
| (furan-2-yl)methyl[3-(methylamino)propyl]amine | C₁₀H₁₈N₂O | Multiple amine groups, methyl substituents | Compact structure; potential for chelation | 1248515-47-0 |
Key Structural Differences :
- Furan vs. Tetrahydrofuran : The saturated tetrahydrofuran in reduces aromaticity but increases conformational flexibility compared to the fully aromatic furan groups in the target compound.
- Chain Unsaturation : Compounds with alkenyl chains (e.g., ) may undergo polymerization or crosslinking, unlike the fully saturated propyl chain in the target.
Physicochemical and Functional Properties
Polarity and Solubility :
- The target compound’s dual furan rings increase polarity compared to analogs with single furan or tetrahydrofuran groups . This could enhance solubility in polar solvents like DMF or THF, as seen in synthesis protocols for related amines .
- Methoxy-substituted analogs (e.g., ) exhibit even higher polarity due to the electron-donating methoxy group .
Thermal and Chemical Stability :
- Furan-containing amines are prone to oxidative degradation under acidic conditions, whereas tetrahydrofuran derivatives (e.g., ) may exhibit higher stability due to reduced ring strain .
Wet Adhesion and Epoxy Performance :
- Studies on amine hardeners reveal that nitrogen/oxygen atom count and ring structures correlate with wet adhesion strength. The target compound’s two furan rings and phenyl group may improve interfacial bonding in epoxy resins, though direct experimental validation is lacking.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine, and how are intermediates purified?
- Methodology : A typical synthesis involves coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOAt) in tetrahydrofuran (THF) at controlled temperatures. For example, propan-2-amine can react with carboxylic acid derivatives under these conditions . Purification often employs flash column chromatography with solvent systems such as CHCl/acetic acid (100:1) or CHCl/CHOH mixtures. Low yields (e.g., 3–26%) highlight the need for optimization .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 300–500 MHz in CDCl) is critical for confirming regiochemistry and purity. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration and crystal packing, especially for chiral centers or complex substituents .
Q. What solvents and conditions are recommended for determining solubility, and how is experimental consistency ensured?
- Methodology : Use the shake-flask method with solvents like ethyl acetate, THF, or aqueous buffers. Saturated solutions are equilibrated at 23°C, followed by phase separation and UV/Vis or HPLC quantification. Consistency requires triplicate measurements and controls for temperature/pH variations .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound, particularly in multi-step syntheses?
- Methodology : Systematic variation of catalysts (e.g., Pd/C for hydrogenation), temperature gradients, and solvent polarity (e.g., DMSO for polar intermediates) can improve efficiency. For example, pre-activation of substrates with acetic acid or EtN in CHCl/MeOH mixtures enhances coupling reactions . Design of Experiments (DoE) approaches are recommended to identify critical parameters.
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?
- Methodology : Employ orthogonal assays (e.g., SPR for binding kinetics, fluorogenic substrates for enzyme inhibition) to validate activity. Structural analogs from (e.g., sulfonyl-thieno-triazolo-pyrimidine derivatives) suggest substituent-dependent effects. Cross-reference with computational docking (AutoDock Vina) to identify key binding motifs .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodology : Molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (e.g., TIP3P water) can predict binding stability. Pair with density functional theory (DFT) for electronic structure analysis of furan and phenyl moieties. Thermodynamic models from CO-amine studies ( ) may inform protonation state effects .
Q. How can in vitro toxicity be systematically evaluated for this compound and its metabolites?
- Methodology : Use HepG2 or HEK293 cell lines for MTT assays (48–72 hr exposure). Combine with Ames tests (S. typhimurium TA98/TA100 strains) for mutagenicity. Safety data sheets ( ) indicate risks (e.g., H302 oral toxicity), necessitating LC-MS/MS to track metabolic byproducts like hydroxylated furans .
Q. What experimental approaches assess metabolic stability, and how are degradation pathways identified?
- Methodology : Incubate with liver microsomes (human or rat) and NADPH cofactors. Quench reactions at timed intervals (0–60 min) and analyze via LC-HRMS. Phase I metabolites (e.g., N-dealkylation products) can be identified using software like Compound Discoverer. Compare with structurally related amines in .
Q. How are crystallographic challenges (e.g., twinning, low resolution) addressed during structure refinement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
